![molecular formula C11H12FNO B7546575 N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, also known as FCPC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has also been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to reduce pain by inhibiting the release of substance P and calcitonin gene-related peptide (CGRP).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its potential therapeutic applications in a variety of diseases. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, which can make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide research, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapy. Furthermore, the development of new delivery methods for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability. Finally, the exploration of the potential side effects of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide and its long-term safety profile is necessary for its clinical translation.
Synthesemethoden
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid, followed by N,N'-dicyclohexylcarbodiimide (DCC) coupling. Other methods involve the use of different coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC). The purity of the final product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurological disorders, and pain management. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to have neuroprotective effects and improve cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPQPLIVAHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
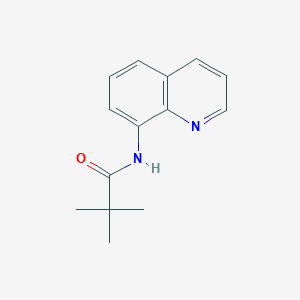
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
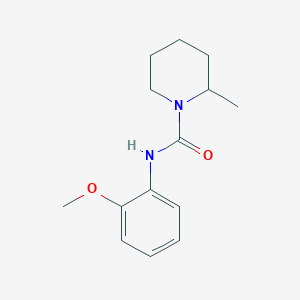
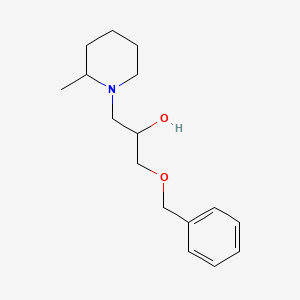
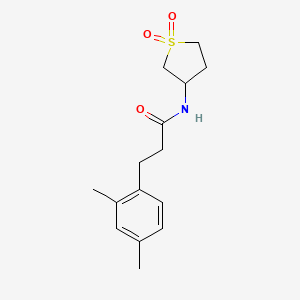
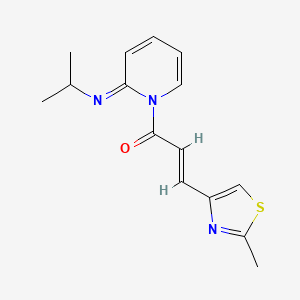
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
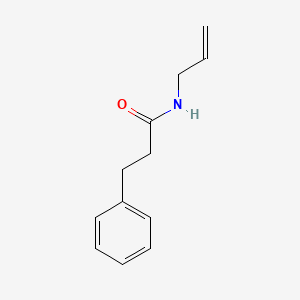
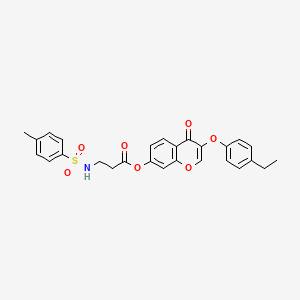
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)